molecular formula C11H14O B2381396 (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol CAS No. 6883-81-4

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

Cat. No.: B2381396
CAS No.: 6883-81-4
M. Wt: 162.232
InChI Key: RQXSANDGJWFACE-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol, also known as Tetralin-6-ylmethanol, is an organic compound with the molecular formula C11H14O. It is a derivative of tetralin, a hydrogenated form of naphthalene, and features a hydroxymethyl group attached to the second carbon of the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol typically involves the reduction of 2-naphthaldehyde using suitable reducing agents. One common method is the reduction with sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-naphthaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers higher efficiency and scalability compared to laboratory-scale reductions .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: An amine derivative with similar structural features but different functional groups.

    (5,6,7,8-Tetrahydronaphthalen-2-yl)chloride: A chloride derivative obtained through substitution reactions.

    (5,6,7,8-Tetrahydronaphthalen-2-yl)carboxylic acid: An oxidation product with a carboxylic acid functional group.

Uniqueness

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXSANDGJWFACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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